Cas no 144252-20-0 (methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate)
methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
- 5-(4-pyridinyl)-1H-Pyrazole-3-carboxylic acid methyl ester
- Methyl 3-(4-pyridinyl)-1H-pyrazole-5-carboxylate
- 1H-Indole, 2,3-dihydro-5-(4-pyridinyl)-
- 5-(4-pyridinyl)indoline
- 5-(4-pyridyl)-1H-pyrazole-3-carboxylic acid methyl ester
- ACMC-20lt8e
- AGN-PC-00LTBK
- CTK3G6368
- SureCN4525557
- methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate
- AKOS009548754
- SY019987
- methyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
- 144252-20-0
- SCHEMBL4788746
- AQRBKBKWRUXTGA-UHFFFAOYSA-N
- AMY27618
- SB75126
- AKOS022947336
- Z425822730
- F2198-0567
- Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
- DA-19059
- AC4282
- A926060
- methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)-, methyl ester
- DTXSID901235724
- Methyl5-(4-Pyridinyl)pyrazole-3-carboxylate
- SCHEMBL8589802
- MFCD12188850
- methyl 3-(4-pyridyl)-1H-pyrazole-5-carboxylate
-
- MDL: MFCD12188850
- Inchi: 1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13)
- InChI Key: AQRBKBKWRUXTGA-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=CN=CC=2)=NN1)=O
Computed Properties
- Exact Mass: 203.06900
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- PSA: 67.87000
- LogP: 1.25830
methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183948-5g |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95% | 5g |
$465.43 | 2022-04-02 | |
| Chemenu | CM324573-100mg |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95+% | 100mg |
$367 | 2021-08-18 | |
| Chemenu | CM324573-250mg |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95+% | 250mg |
$425 | 2021-08-18 | |
| Chemenu | CM324573-1g |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95+% | 1g |
$1136 | 2021-08-18 | |
| TRC | M294476-100mg |
Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M294476-500mg |
Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M294476-1g |
Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 1g |
$ 230.00 | 2022-06-04 | ||
| Apollo Scientific | OR470510-5g |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 5g |
£630.00 | 2024-05-22 | ||
| eNovation Chemicals LLC | D254901-5g |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95% | 5g |
$825 | 2024-07-20 | |
| Chemenu | CM324573-100mg |
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate |
144252-20-0 | 95%+ | 100mg |
$226 | 2023-02-02 |
methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Suppliers
methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate
Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate (CAS No. 144252-20-0): A Comprehensive Overview
Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate, identified by its CAS number 144252-20-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a pyrazole core substituted with a methyl ester group and a pyridine moiety at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders.
The pyridin-4-yl substituent in Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate contributes to its pharmacological potential by enhancing binding affinity to specific biological targets. Pyridine derivatives are well-documented for their role in modulating enzyme activity and receptor interactions, making this compound a promising candidate for further medicinal chemistry exploration.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. The structural flexibility of the pyrazole ring allows for diverse functionalization, enabling the design of molecules with tailored biological activities. Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate exemplifies this versatility, serving as a key building block in the synthesis of novel therapeutic agents.
In the realm of medicinal chemistry, the incorporation of 1H-pyrazole into drug candidates has shown considerable promise. Pyrazole-based compounds exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylate group in Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate not only facilitates further derivatization but also contributes to the compound's solubility and bioavailability.
The methyl ester functionality in this compound is particularly noteworthy, as it can be readily converted into other pharmacologically relevant groups such as amides or carboxylic acids. This reactivity makes Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate an indispensable tool for synthetic chemists aiming to develop new drug candidates.
Advances in computational chemistry have further enhanced the utility of Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate. Molecular modeling studies suggest that this compound can interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. These findings align with recent experimental data demonstrating the potential of pyrazole derivatives as therapeutic agents.
The synthesis of Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate involves multi-step organic reactions, typically starting from commercially available precursors. The process requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and improve efficiency.
In conclusion, Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate (CAS No. 144252-20-0) is a versatile and pharmacologically relevant compound with significant potential in drug discovery. Its unique structural features, combined with its synthetic accessibility, make it a valuable asset for researchers exploring new therapeutic strategies. As our understanding of biological mechanisms continues to evolve, compounds like Methyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate will undoubtedly play a crucial role in shaping the future of medicine.
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